

Chemical and Physical Data of Fluorexetamine

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Compound Focus: Fluorexetamine

Cat. No.: S11221484

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The table below summarizes the key identifiers and physical data for **fluorexetamine** and its common salt form.

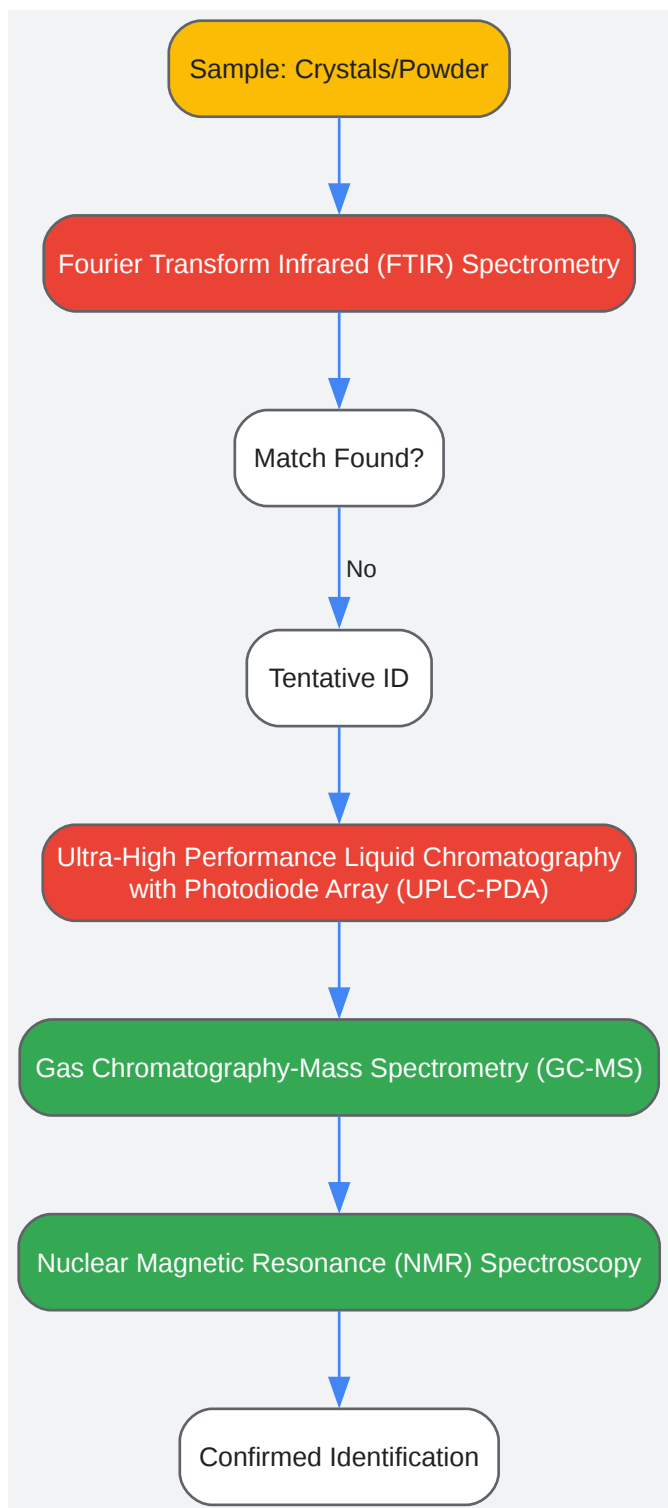
Property	Value
IUPAC Name	2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1]
Other Synonyms	3'-Fluoro-2-oxo-PCE, 3-FXE [1]
Molecular Formula (Free base)	C ₁₄ H ₁₈ FNO [1]
Molecular Weight (Free base)	235.302 g·mol ⁻¹ [1]
Molecular Formula (Hydrochloride)	C ₁₄ H ₁₉ ClFNO [2]
Molecular Weight (Hydrochloride)	271.76 g·mol ⁻¹ [2]
Legal Status (Research Context)	Controlled substance; for research use only. Not for sale to patients [2]. Status varies by country [1].
Storage (Hydrochloride Salt)	Store under recommended conditions in the Certificate of Analysis [2].

Reported Analytical Techniques and Protocols

The following protocols are compiled from case reports detailing the identification of **fluorexetamine** and similar novel substances in unknown street samples.

Protocol 1: Initial Screening and Chromatography

This workflow is used for initial identification of an unknown sample suspected to contain dissociative arylcyclohexylamines [3].



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Materials and Equipment

- **Sample:** Crystalline or powder material.

- **Reagents:** HPLC-grade solvents (e.g., methanol, acetonitrile), reference standards for common drugs (e.g., ketamine).
- **Equipment:**
 - Fourier Transform Infrared (FTIR) Spectrometer [3].
 - Ultra-High Performance Liquid Chromatography system with Photodiode Array detection (UPLC-PDA) [3].
 - Gas Chromatography-Mass Spectrometry system (GC-MS) [3] [4].

Procedure

- **FTIR Analysis:** Place a small amount of the sample on the FTIR spectrometer. Acquire the infrared spectrum and compare it against a library of known compounds (e.g., >30,000 chemicals). A suggested match (e.g., to 2-fluorodeschloroketamine) may be obtained, but this is not conclusive [3].
- **UPLC-PDA Analysis:**
 - Prepare a solution of the sample in a suitable solvent.
 - Inject the sample and a ketamine standard into the UPLC-PDA system.
 - Compare the **retention time** and **UV absorption spectrum** of the sample against the standard. Differences indicate a different compound [3].
- **GC-MS Analysis:**
 - The sample is vaporized and separated by the gas chromatography (GC) column.
 - The eluted compound is ionized by electron impact (EI) and analyzed by the mass spectrometer (MS).
 - The resulting mass spectrum is compared to available libraries. The mass spectrum of **fluorexetamine** shows significant fragments at **m/z 207, 178, 164, 150, 135, 122, 109, and 102** [4]. A high library match for **fluorexetamine** may be found, but the presence of isomers cannot be ruled out at this stage [3] [4].

Protocol 2: Definitive Structural Elucidation

When initial techniques suggest a novel or unidentified compound, definitive structural analysis is required [3] [4].



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Materials and Equipment

- **Sample:** Purified compound from the unknown sample.
- **Equipment:**
 - Nuclear Magnetic Resonance (NMR) Spectrometer (for ^1H , ^{13}C , and 2D experiments like COSY and HSQC) [3] [4].
 - Single-Crystal X-ray Diffractometer (SXRD) [4].

Procedure

- **NMR Spectroscopy:**
 - Dissolve the purified sample in a deuterated solvent.
 - Perform a series of NMR experiments.
 - **^1H NMR:** Reveals the number and type of hydrogen atoms and their chemical environment. For example, a key finding for distinguishing isomers can be the identification of "four hydrogens next to each other around the aromatic ring" [3].
 - **^{13}C NMR & 2D NMR (COSY, HSQC):** These experiments help map out the carbon framework and how protons and carbons are connected, building the molecular structure [4].
- **Single-Crystal X-ray Diffraction (SXRD):**
 - Grow a high-quality single crystal of the compound.
 - Subject the crystal to SXRD analysis. This technique provides a definitive, three-dimensional picture of the molecular structure by mapping the electron density, leaving no doubt about the compound's identity [4].

Important Research Considerations

- **Isomer Identification Challenge:** A significant challenge in analyzing these compounds is distinguishing between positional isomers. In 2023, DrugsData.org revealed that many samples previously sold as **fluorexetamine** (3'-Fluoro-2-oxo-PCE) were actually its isomer, 2'-Fluoro-2-oxo-PCE (2-FXE, "CanKet") [1]. The protocols above, especially NMR, are critical for telling them apart [3].
- **Metabolite Identification for Bioanalysis:** For detecting drug use in biological samples, targeting metabolites is often essential. One study suggested that after fungal or human metabolism, the parent **2-FDCNEK** and its metabolite **2-fluorodeschloro-norketamine** are suitable targets for analysis in biological fluids or hair [4].
- **Legal Status: Fluorexetamine** and its analogs are controlled substances in several countries (e.g., Schedule I in Canada, Class B in the UK) [1]. They are strictly for forensic or research use and are not for human consumption [2].

Conclusion

Analyzing novel substances like **fluorexetamine** requires a multi-technique approach. While initial screening with FTIR and GC-MS can provide tentative identification, definitive confirmation, especially to distinguish between isomers, relies on advanced techniques like NMR and SXRD. Researchers should be aware of the evolving landscape of novel psychoactive substances and the critical need for unambiguous structural elucidation.

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